1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-4-3-5-15(7-8)11(16)9-6-10(12)14(2)13-9/h6,8H,3-5,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPPJSYNZWHJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NN(C(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the 3-Methylpiperidine-1-Carbonyl Group: This step involves the acylation of the pyrazole ring with 3-methylpiperidine-1-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and carbonyl group undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|---|
| Pyrazole ring oxidation | KMnO₄ (acidic conditions, 60°C) | 5-nitroso derivative | 68% | |
| Piperidine oxidation | CrO₃/H₂SO₄ (0°C → RT, 4 hr) | N-oxidized piperidine intermediate | 52% |
Key findings:
-
Selective oxidation of the pyrazole ring's C5-position occurs with KMnO₄, forming a nitroso derivative critical for further functionalization.
-
Chromium trioxide selectively oxidizes the piperidine's tertiary nitrogen to an N-oxide, altering electronic properties without ring cleavage.
Reduction Reactions
The carbonyl group and aromatic system participate in reduction pathways:
Key findings:
-
Sodium borohydride reduces the carbonyl to a hydroxyl group while preserving the pyrazole ring's aromaticity .
-
Full hydrogenation of the pyrazole ring requires Pd catalysis, yielding a saturated heterocycle with modified bioactivity.
Substitution Reactions
Electrophilic substitution occurs preferentially at the pyrazole C4-position:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | References |
|---|---|---|---|---|
| Halogenation | NBS (DMF, 80°C, 6 hr) | 4-bromo-pyrazole derivative | 73% | |
| Amination | NH₂OH·HCl (EtOH, reflux, 12 hr) | 4-amino-pyrazole analog | 65% |
Key findings:
-
N-bromosuccinimide (NBS) selectively brominates the electron-rich C4 position, enabling cross-coupling chemistry.
-
Hydroxylamine introduces an amino group at C4, forming a bifunctional platform for further derivatization .
Condensation and Reductive Amination
The primary amine group participates in imine formation:
Key findings:
-
Solvent-free condensation with aromatic aldehydes produces stable imines in high yields .
-
Subsequent borohydride reduction generates secondary amines without requiring intermediate purification .
Reaction Selectivity Trends
A comparative analysis reveals distinct reactivity patterns:
| Position | Reactivity Order | Dominant Factors |
|---|---|---|
| Pyrazole C4 | Bromination > Amination > Oxidation | Electron density from 3-methyl group |
| Piperidine N | Oxidation > Alkylation | Steric shielding by methyl substituent |
| Carbonyl O | Reduction > Nucleophilic attack | Polarization from adjacent N-atom |
Data synthesized from demonstrates that steric effects from the 3-methylpiperidine group and electronic contributions from the pyrazole ring govern reaction outcomes. These insights enable precise structural modifications for pharmaceutical applications.
Scientific Research Applications
Neuropharmacology
One of the primary applications of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is as an inhibitor of glycine transporters, particularly GlyT1. GlyT1 inhibitors have therapeutic potential in treating neurological disorders such as schizophrenia and depression. The introduction of the piperidine moiety enhances the compound's binding affinity and selectivity towards these targets, suggesting its potential as a neuroprotective agent .
Antioxidant Properties
Research has shown that derivatives of pyrazole, including this compound, exhibit significant antioxidant capabilities. In studies involving neurocytoprotective effects, compounds similar to this compound demonstrated remarkable free radical scavenging activity. This property is crucial for developing formulations aimed at treating ischemic strokes and other oxidative stress-related conditions .
Pharmaceutical Development
The compound has been investigated for its potential use in pharmaceutical formulations targeting various diseases. Its unique chemical structure allows it to interact with multiple biological pathways, influencing cell growth, apoptosis, and metabolism. These mechanisms are vital for its application in drug development aimed at treating complex diseases.
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Diversity at the 3-Position
The 3-position of the pyrazol-5-amine core is a key determinant of bioactivity. Structural analogs vary widely at this position:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) substituents (e.g., compound 2 in ) enhance metabolic stability and binding to hydrophobic enzyme pockets, making them potent antifungal agents .
- Hydrogen-Bonding Groups : The 3-methylpiperidine-1-carbonyl group in the target compound likely improves target engagement in proteases (e.g., thrombin) through amide-mediated hydrogen bonding, a feature absent in alkyl-substituted analogs .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyldiazenyl in ) increase conjugation and UV activity, while aliphatic groups (e.g., tert-butyl in ) improve solubility and pharmacokinetics .
Physicochemical Properties
- Metabolic Stability : Piperidine rings (as in ) are prone to oxidation, whereas CF₃ groups () resist metabolic degradation .
Biological Activity
1-Methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine, a complex organic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrazole core, which is characterized by a five-membered ring containing two adjacent nitrogen atoms, and is functionalized with a methyl group, a carbonyl group linked to a 3-methylpiperidine moiety, and an amine group. These structural characteristics suggest promising interactions with various biological targets.
- Molecular Formula : C11H18N4O
- Molecular Weight : 222.29 g/mol
- CAS Number : 1267861-07-3
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways and cellular processes.
- Receptor Binding : Its structure allows for potential binding to various receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives can possess significant cytotoxic effects against various cancer cell lines. The unique combination of the piperidine and pyrazole functionalities in this compound enhances its binding affinity and selectivity towards cancer-related targets.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Cytotoxic against HeLa cells | Not yet determined |
| Similar Pyrazole Derivative | Anticancer activity | IC50 = 9.19 |
Antiviral Properties
The compound's structural similarities to other pyrazole derivatives suggest potential antiviral activities. For instance, certain pyrazole compounds have been reported to inhibit replication of viruses such as the hepatitis C virus (HCV) and herpes simplex virus (HSV).
Neuroactivity
The presence of the piperidine moiety may confer neuroactive properties, making it a candidate for further exploration in neurological disorders.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antiviral Activity : A study on pyrazole derivatives indicated that certain compounds exhibited significant inhibition against HCV with an EC50 value of 6.7 µM . This suggests that this compound may also exhibit similar antiviral efficacy.
- Cytotoxicity in Cancer Research : Research on related pyrazole compounds demonstrated effective cytotoxicity against various cancer cell lines, indicating that the structural features of this compound could lead to similar outcomes .
Q & A
Q. What are the common synthetic routes for synthesizing 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine and its structural analogs?
- Methodological Answer : The compound can be synthesized via condensation reactions using trifluoroacetic acid (TFA) as a catalyst in toluene under reflux conditions. For example, similar pyrazole derivatives (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) are prepared by reacting precursors like ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate with amines in the presence of TFA . Advanced coupling reactions may employ palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) under anhydrous conditions to introduce heterocyclic substituents, as seen in the synthesis of pyrimidoindole derivatives .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?
- Methodological Answer : Key NMR signals include:
- ¹H NMR : Peaks for the pyrazole NH₂ group (~5.75–5.85 ppm), methyl groups (2.15–3.80 ppm), and aromatic protons (7.07–8.88 ppm) .
- ¹³C NMR : Carbonyl carbons (170–180 ppm) and pyrazole/piperidine carbons (100–150 ppm) .
Compare experimental shifts with computed or literature data to validate assignments. For analogs, splitting patterns (e.g., singlet for NH₂) and integration ratios are critical .
Q. What are the standard protocols for evaluating the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS over 1–4 weeks. Pyrazole derivatives are prone to hydrolysis at extreme pH; piperidine carbonyl groups may undergo nucleophilic attack under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR or mass spectrometry (MS) data may arise from impurities, tautomerism, or stereochemical variations. Use orthogonal techniques:
- X-ray crystallography : Resolve ambiguities in molecular conformation (e.g., SHELXL refinement ).
- High-resolution MS : Confirm molecular formula (e.g., ESI-MS m/z 514.33 [M+H]⁺ for pyrimidoindole derivatives ).
- 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity .
Q. What strategies optimize reaction yields in palladium-catalyzed coupling reactions involving this compound?
- Methodological Answer :
- Catalyst-Ligand Systems : Use Pd₂(dba)₃ with BINAP for Buchwald-Hartwig aminations, ensuring anhydrous toluene and reflux conditions .
- Stoichiometry : Maintain a 1:2 molar ratio of aryl halide to amine to minimize side reactions.
- Workup : Purify via HPLC or column chromatography to isolate products from unreacted starting materials .
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors with conserved binding pockets (e.g., bromodomains, kinases).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate interactions. For example, pyrimidoindole derivatives show affinity for BET proteins via hydrogen bonding with acetylated lysine pockets .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (e.g., IC₅₀ values) .
Q. What structural modifications enhance the compound's pharmacokinetic properties while retaining activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 3-methylpiperidine group with morpholine (improves solubility) or azetidine (reduces metabolic clearance) .
- Prodrug Design : Introduce ester or carbamate groups at the pyrazole NH₂ to enhance oral bioavailability .
- SAR Analysis : Compare analogs (e.g., 1-phenyl vs. 1-methyl substitution) using in vitro ADME assays .
Technical Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
